7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Description
7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a bicyclic organic compound featuring a 2,3-dihydroindole (indolin-2-one) core with an aminomethyl substituent at the 7-position and a hydrochloride counterion.
Properties
CAS No. |
2551120-51-3 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
7-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-6-4-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI Key |
JNJXQMTZPHQBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CN)NC1=O.Cl |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Nitro-to-Amine Reduction Pathway
A plausible route involves the reduction of a nitro intermediate:
-
Synthesis of 7-nitro-2,3-dihydro-1H-indol-2-one :
-
Reduction to 7-aminomethyl derivative :
-
Hydrochloride salt formation :
Key data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | ClCH₂COCl, AlCl₃ | 65% | 90% |
| 2 | H₂, Pd/C, EtOH | 78% | 85% |
| 3 | HCl (g), i-PrOH | 95% | 91% |
Curtius Rearrangement Approach
Adapting methods from 3-aminoindole synthesis:
-
7-Carboxyindole preparation :
-
Curtius rearrangement :
-
Deprotection and salt formation :
Advantages :
Zinc-Mediated N-Amination
Building on patented N-amino compound syntheses:
-
7-Methyloxindole synthesis :
-
Nitrosation and reduction :
-
Workup and purification :
Representative procedure :
Microwave-Assisted Hydrazinolysis
Adapting spiroisoxazole opening methodologies:
-
Spirocyclic precursor synthesis :
-
Microwave cleavage :
Yield comparison :
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional heating | 120°C | 18 h | 65% |
| Microwave | 200°C | 15 min | 85% |
Challenges and Optimization Strategies
Regioselectivity Control
Oxindole Ring Stability
-
The 2-oxindole carbonyl shows susceptibility to:
-
Mitigation strategies:
Analytical Characterization
Critical quality attributes for final product validation:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H NMR (DMSO-d₆) | δ 6.85 (s, 1H, ArH) |
| Purity | HPLC (C18) | ≥95% area |
| Chloride content | Ion chromatography | 17.2-18.5% |
| Crystal form | XRPD | Form I characteristic peaks |
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.
Scientific Research Applications
Medicinal Chemistry
7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is primarily investigated for its potential as a therapeutic agent. Its applications include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary tests indicated a minimum inhibitory concentration (MIC) ranging from 80 to 160 µg/ml against key pathogens, suggesting its potential as a broad-spectrum antibacterial agent.
- Anticancer Properties : Research indicates that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways through the upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.
Biological Studies
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins. This interaction influences enzymatic activities and receptor functions, which are crucial in disease processes.
Summary of Biological Activities
| Activity Type | Tested Cell Lines | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacteria | 80–160 µg/ml | Inhibition of bacterial growth |
| Anticancer | MCF-7, HepG2 | 14.8 µM (MCF-7) | Induction of apoptosis via p53 pathway |
| Enzyme Inhibition | Human carbonic anhydrases | Not specified | Competitive inhibition |
Materials Science
Beyond its biological applications, 7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride may also serve as a building block for synthesizing more complex molecules in materials science. Its unique structure allows for modifications that can lead to new materials with specific properties, potentially useful in various industrial applications.
Case Study: Apoptosis Induction in MCF-7 Cells
In a study focusing on the effects of this compound on MCF-7 cells, treatment resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The IC50 value was approximately 14.8 µM, comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 18.7 µM). This highlights the compound's potential as an effective anticancer agent.
Comparative Analysis with Other Compounds
A comparative analysis with other indole derivatives reveals that while many exhibit similar antimicrobial properties, the unique aminomethyl substitution in this compound enhances its efficacy against specific cancer cell lines.
| Compound Name | Activity Type | IC50 Values |
|---|---|---|
| 7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | Antimicrobial/Anticancer | 80–160 µg/ml / 14.8 µM |
| Indole Derivative A | Antimicrobial | 100 µg/ml |
| Indole Derivative B | Anticancer | 20 µM |
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Characteristics:
- Structural Features: The indolin-2-one scaffold consists of a fused benzene and pyrrolidone ring.
- Spectroscopic Data :
- 13C-NMR : Evidence for related indolin-2-one derivatives shows characteristic shifts for aromatic carbons (δ ~109–144 ppm) and aliphatic carbons (e.g., δ 47.45 ppm for CH2 in a similar compound) .
- HRMS : A related compound (C15H15N2) has a molecular ion peak at m/z 223.1225 (calculated 223.1235), suggesting precision in mass determination .
- Physicochemical Properties : Based on analogs, the hydrochloride salt likely improves water solubility compared to the free base.
Comparison with Structurally Similar Compounds
2,3-Dihydro-1H-indol-7-amine Dihydrochloride ()
- Structure: Features a primary amine (-NH2) at the 7-position instead of aminomethyl.
- Molecular Formula : C8H11N2·2HCl (vs. C10H12N2O·HCl for the target compound).
- Properties :
5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one Hydrochloride ()
- Structure: Substitutes the 5-position with a branched 1-aminoethyl group and adds a 1-methyl group.
- Molecular Formula : C11H15ClN2O (MW: 226.70) .
- Key Difference: The 1-methyl group introduces steric hindrance near the pyrrolidone ring, while the branched aminoethyl group at position 5 may influence selectivity in biological targets compared to the 7-aminomethyl derivative.
3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one Hydrochloride ()
- Structure: Bromine at position 6 and an amino group at position 3.
- Molecular Formula: C6H6BrNO·HCl (MW: 188.02 + 36.46 = 224.48) .
- The absence of a 7-substituent limits interactions at that position.
7-Benzoyl-1,3-dihydro-1-methyl-2H-indol-2-one ()
- Structure : Benzoyl group at position 7 and a 1-methyl substituent.
- Molecular Formula: C16H13NO2 (MW: 251.29) .
- Key Difference: The bulky benzoyl group increases lipophilicity (LogP likely >4) and may confer π-π stacking interactions, diverging significantly from the hydrophilic aminomethyl derivative.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight | LogP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| 7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one HCl | C10H12ClN2O (inferred) | 7-CH2NH2, HCl | ~218.67 | ~2.5* | ~50* | Enhanced solubility, H-bonding |
| 2,3-Dihydro-1H-indol-7-amine diHCl | C8H11Cl2N2 | 7-NH2, 2HCl | 218.10 | 3.56 | 38.05 | Smaller, less steric hindrance |
| 5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one HCl | C11H15ClN2O | 5-CH(CH3)NH2, 1-CH3 | 226.70 | ~2.8* | ~60* | Branched chain, methyl hindrance |
| 3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one HCl | C6H6BrClN2O | 3-NH2, 6-Br | 224.48 | ~3.2* | ~65* | Bromine enhances reactivity |
| 7-Benzoyl-1-methyl-2,3-dihydro-1H-indol-2-one | C16H13NO2 | 7-C(O)Ph, 1-CH3 | 251.29 | ~4.1* | ~45* | High lipophilicity, aromatic |
*Estimated based on structural analogs.
Research Implications
- Drug Design: The 7-aminomethyl group’s balance of hydrophilicity and hydrogen-bonding capacity makes it preferable for central nervous system (CNS) targets, where solubility and blood-brain barrier penetration are critical.
- Synthetic Challenges : Brominated analogs (e.g., ) may require specialized coupling reactions, while benzoyl derivatives () necessitate protection/deprotection strategies.
Biological Activity
7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound derived from the indole family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
The compound's chemical formula is with a molecular weight of approximately 186.64 g/mol. It is synthesized through the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and an amine. This reaction is pivotal in medicinal chemistry for developing novel compounds with enhanced biological activities.
1. Anticancer Activity
Numerous studies have reported the anticancer properties of 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. The compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 14.31 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 7.01 | Topoisomerase II inhibition |
| NCI-H460 (Lung) | 8.55 | Disruption of microtubule formation |
In vitro studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and activation of caspases, leading to programmed cell death .
2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's mechanism in antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
3. Neuroprotective Effects
Recent studies suggest that 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:
- Mechanism : The compound may enhance neurotrophic factor signaling pathways, promoting neuronal survival and reducing apoptosis in neuronal cells exposed to neurotoxic agents .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- A study on its effects on glioblastoma cells demonstrated significant growth inhibition and increased apoptosis rates compared to untreated controls .
- Another investigation assessed its potential as an adjunct therapy in combination with established chemotherapeutic agents, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory settings?
- Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes for volatile byproducts. Dispose of waste via certified hazardous waste services to prevent environmental contamination. Quench reactive intermediates (e.g., acyl chlorides) before disposal. These protocols align with general laboratory safety guidelines for indole derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ reductive amination for the aminomethyl group, using sodium cyanoborohydride in acidic methanol/water mixtures. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Purify via recrystallization from ethanol/water (1:3) to isolate the hydrochloride salt. Characterize intermediates using FT-IR (N-H stretch at ~3200 cm⁻¹) and ¹H NMR (indole proton at δ 10.2–10.8 ppm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z calculated for C₉H₁₁N₂O·HCl). Pair with ¹³C NMR to confirm carbonyl (C=O at ~170 ppm) and aromatic carbons. X-ray crystallography (if crystals form) resolves stereochemical ambiguities, as demonstrated in related indolinone structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Perform systematic stability studies under varied conditions (pH 2–8, 25–40°C) using HPLC-UV (C18 column, λ = 254 nm). Compare degradation products (e.g., hydrolysis of the aminomethyl group) to identify instability triggers. Cross-reference with NIST spectral data and controlled humidity storage (desiccators at 20% RH) to isolate environmental factors .
Q. What computational strategies are effective for predicting the compound’s reactivity in biological systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., monoamine oxidases). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare results to experimental IC₅₀ values from enzyme inhibition assays, adjusting force fields (CHARMM36) for protonated amine groups .
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM. Use ATP-competitive assays (LANCE Ultra) with varying ATP concentrations (1–100 µM) to determine inhibition modality. Confirm selectivity via counter-screens against off-target receptors (GPCRs, ion channels). Analyze dose-response curves (GraphPad Prism) for IC₅₀ calculations .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Optimize reaction stoichiometry (1.2 eq. of formaldehyde for aminomethylation) and add scavengers (e.g., thiourea for excess HCl). Employ in-situ IR to monitor intermediate formation and quench side reactions. Use preparative HPLC (C8 column, 0.1% TFA in acetonitrile/water) for bulk purification, achieving >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
